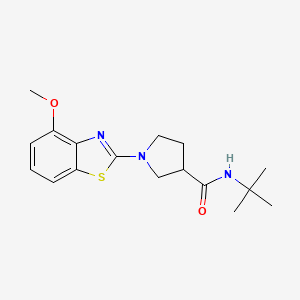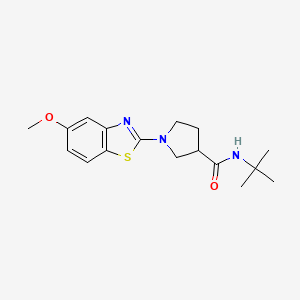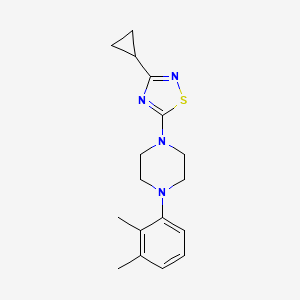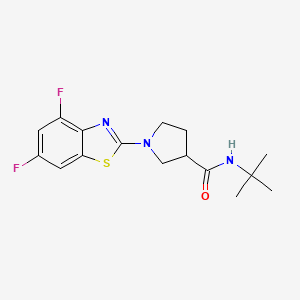![molecular formula C16H20N4O B6472800 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640956-95-0](/img/structure/B6472800.png)
4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a compound belonging to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group, which is further substituted with a pyrimidine ring. This structural motif is often found in various biologically active molecules, making it a significant compound in medicinal chemistry .
Future Directions
The future directions for research on “4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine” could involve further exploration of its synthesis, mechanism of action, and potential applications. This could include investigating its potential as a therapeutic agent, given the activity of related compounds against various targets .
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus.
Mode of Action
The compound interacts with the capsid protein VP1 of the virus, which mainly forms the vertices of the capsid . This interaction allows the compound to attach to the host cell receptor, providing virion attachment to target host cells .
Biochemical Pathways
It is known that the compound’s interaction with the viral capsid protein disrupts the normal functioning of the virus, thereby inhibiting its replication .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of viral replication. By interacting with the viral capsid protein, the compound inhibits the virus’s ability to replicate within the host cell .
Preparation Methods
The synthesis of 4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, often using reagents like diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound .
Chemical Reactions Analysis
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can be compared with other phenylpiperazine derivatives, such as:
3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine: This compound shares a similar structure but has a pyridazine ring instead of a pyrimidine ring.
N-Substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds also contain a piperazine moiety and are studied for their enzyme inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can impart distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-4-3-5-14(10-13)19-6-8-20(9-7-19)15-11-16(21-2)18-12-17-15/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVMRMUWYMYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6472717.png)
![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)
![4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6472748.png)

![1-[4-(4-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472772.png)


![1-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6472794.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B6472799.png)

![1-[4-(4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472811.png)
![3-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6472817.png)
![2,4-dimethyl-7-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,8-naphthyridine](/img/structure/B6472825.png)
